molecular formula C12H11N3O3 B6283468 2-[(6-methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid CAS No. 35716-74-6

2-[(6-methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid

Cat. No.: B6283468
CAS No.: 35716-74-6
M. Wt: 245.2
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Description

2-[(6-methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C12H11N3O3 It is known for its unique structure, which includes a pyridine ring substituted with a methoxy group and an amino group, as well as a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid typically involves the reaction of 6-methoxypyridin-3-amine with pyridine-3-carboxylic acid under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amino group of 6-methoxypyridin-3-amine and the carboxylic acid group of pyridine-3-carboxylic acid. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, but with optimized conditions for higher yield and purity. This can include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(6-methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 2-[(6-hydroxypyridin-3-yl)amino]pyridine-3-carboxylic acid.

    Reduction: Formation of 2-[(6-methoxypyridin-3-yl)amino]pyridine-3-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(6-methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(6-methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-hydroxypyridin-3-yl)amino]pyridine-3-carboxylic acid
  • 2-[(6-methoxypyridin-3-yl)amino]pyridine-3-methanol
  • 2-[(6-methoxypyridin-3-yl)amino]nicotinic acid

Uniqueness

2-[(6-methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

35716-74-6

Molecular Formula

C12H11N3O3

Molecular Weight

245.2

Purity

95

Origin of Product

United States

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